

Application Notes & Protocols: Cholesterol-PEG-MAL 2000 Liposomes for Targeted Drug Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cholesterol-PEG-MAL (MW 2000)

Cat. No.: B15575845

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and hydrophobic therapeutic agents. The formulation described herein utilizes a specific lipid composition—Cholesterol, Polyethylene Glycol (PEG), and Maleimide (MAL)—to create long-circulating, targetable vesicles.

- Cholesterol: Incorporated into the lipid bilayer, cholesterol modulates membrane fluidity, stability, and reduces premature drug leakage.
- DSPE-PEG(2000): This lipid anchors a flexible chain of polyethylene glycol (MW 2000) to the liposome surface. The PEG layer creates a hydrophilic shield that sterically hinders opsonization and uptake by the reticuloendothelial system (RES), significantly prolonging circulation time in vivo—a "stealth" effect.[1]
- DSPE-PEG(2000)-MAL: A subset of the PEGylated lipids is functionalized with a terminal maleimide group.[2] This reactive group enables the covalent conjugation of targeting ligands, such as peptides or antibodies containing a free thiol (-SH) group, via a stable thioether bond.[3][4] This allows for active targeting of the liposomes to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[5]

These components self-assemble into a stable, long-circulating nanocarrier that can be precisely directed to a target site, making it an ideal platform for advanced drug delivery systems.

Applications

Cholesterol-PEG-MAL 2000 liposomes are particularly suited for:

- **Active Targeting:** Covalent attachment of ligands (e.g., RGD peptides for tumor vasculature, antibodies for specific cell surface receptors) to enhance drug accumulation at the site of action.[\[5\]](#)
- **Prolonged Circulation:** The PEGylated "stealth" surface allows the liposomes to evade rapid clearance, making them suitable for delivering drugs to solid tumors via the Enhanced Permeability and Retention (EPR) effect.[\[6\]](#)
- **Delivery of Diverse Payloads:** Encapsulation of small molecule drugs (hydrophilic or hydrophobic), peptides, proteins, and nucleic acids.[\[7\]](#)

Experimental Protocols

Protocol 1: Liposome Formulation via Thin-Film Hydration & Extrusion

This protocol describes the preparation of unilamellar liposomes with a diameter of approximately 100 nm.[\[8\]](#)

A. Materials & Reagents:

- Main structural lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-MAL)

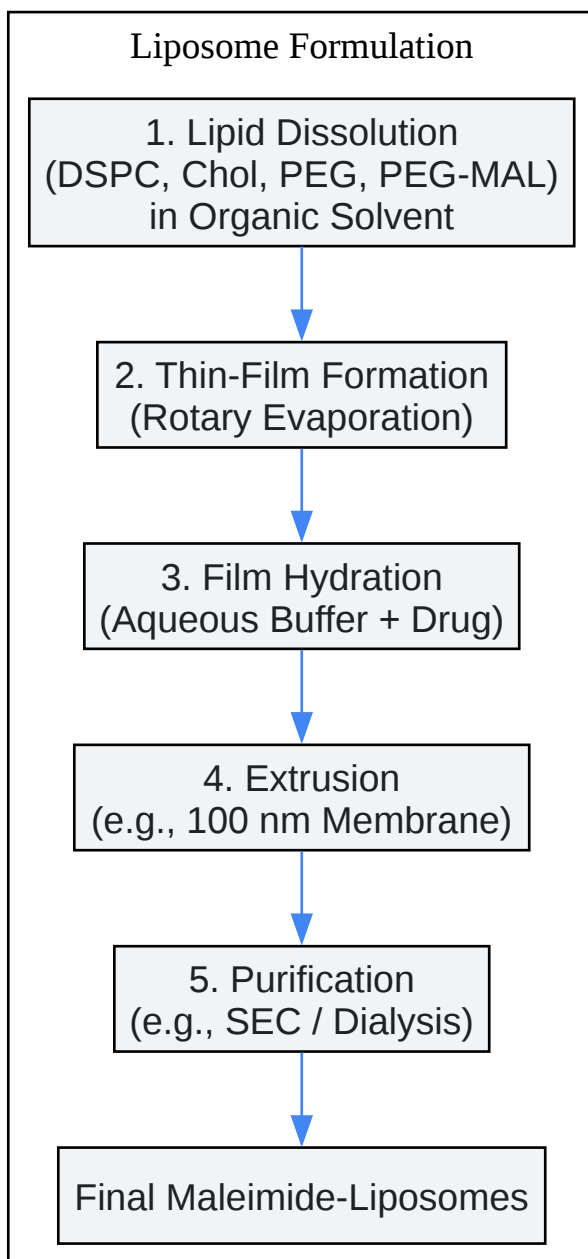
- Organic Solvent: Chloroform or a chloroform/methanol mixture (2:1 v/v)
- Hydration Buffer: Phosphate-Buffered Saline (PBS) pH 7.4 or HEPES-buffered saline (HBS)
- Drug for encapsulation (if applicable)

B. Procedure:

- Lipid Mixing: Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-MAL at a desired molar ratio, such as 55:40:4:1) in the organic solvent in a round-bottom flask.^[9] If encapsulating a hydrophobic drug, dissolve it with the lipids at this stage.^[7]
- Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid phase transition temperature (T_c) to evaporate the solvent, forming a thin, uniform lipid film on the flask wall.^[10]
- Film Drying: Dry the film under a high vacuum for at least 2 hours to remove any residual organic solvent.^[10]
- Hydration: Warm the hydration buffer (containing the hydrophilic drug, if applicable) to a temperature above the T_c of the lipids. Add the buffer to the flask and agitate (e.g., by gentle swirling or vortexing) to hydrate the lipid film.^[11] This process causes the lipids to swell and peel off the flask wall, forming multilamellar vesicles (MLVs).^[12]
- Size Reduction (Extrusion):
 - Assemble a mini-extruder device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).^[13]
 - Equilibrate the extruder to a temperature above the lipid T_c .
 - Load the MLV suspension into one of the extruder's syringes.
 - Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times).^[14] This process disrupts the MLVs and reforms them into large unilamellar vesicles (LUVs) with a more uniform size distribution.^{[13][15]}

- Purification: Remove unencapsulated drug using a method like size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.[16]
- Sterilization & Storage: Sterilize the final liposome suspension by passing it through a 0.22 μm syringe filter. Store at 4°C.[14]

C. Workflow Diagram:



[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for liposome formulation.

Protocol 2: Ligand Conjugation via Maleimide-Thiol Chemistry

This protocol details the covalent attachment of a thiol-containing peptide (e.g., a cysteine-terminated peptide) to the surface of the pre-formed maleimide-functionalized liposomes.

A. Materials & Reagents:

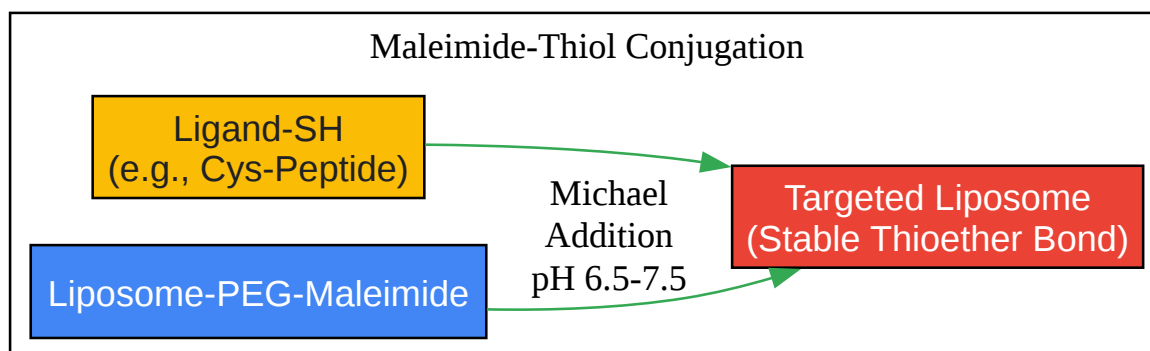
- Maleimide-functionalized liposomes (from Protocol 1)
- Thiol-containing ligand (e.g., Cys-peptide)
- Reaction Buffer: Thiol-free buffer, pH 6.5–7.5 (e.g., PBS or HEPES).[4]
- Optional: TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds in the ligand.[3]
- Quenching agent: e.g., 2-mercaptoethanol or L-cysteine.

B. Procedure:

- Ligand Preparation (if necessary): If the ligand contains disulfide bonds, dissolve it in degassed reaction buffer and add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature to reduce the disulfides to free thiols.
- Conjugation Reaction: Add the thiol-containing ligand to the maleimide-liposome suspension. A molar ratio of 2:1 to 10:1 (maleimide:thiol) is a common starting point.[17][18]
- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[19] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[3]
- Quenching: Add a quenching agent (e.g., 2-mercaptoethanol) in excess to react with any unreacted maleimide groups on the liposome surface, preventing non-specific reactions.[20] Incubate for 30 minutes.

- Purification: Remove the unconjugated ligand and quenching agent by dialysis or size exclusion chromatography.
- Storage: Store the final ligand-conjugated liposomes at 4°C.

C. Reaction Diagram:



[Click to download full resolution via product page](#)

Figure 2. Covalent conjugation via maleimide-thiol reaction.

Protocol 3: Liposome Characterization & Quality Control

A. Size, Polydispersity Index (PDI), and Zeta Potential:

- Method: Dilute the liposome suspension in an appropriate buffer (e.g., PBS or deionized water) and analyze using Dynamic Light Scattering (DLS).[21]
- Purpose: To determine the mean hydrodynamic diameter, the uniformity of the size distribution (PDI), and the surface charge (Zeta Potential). A PDI value < 0.2 indicates a homogenous population.[22] The zeta potential provides insight into colloidal stability.[23]

B. Encapsulation Efficiency (EE%):

- Method: The EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.[24]
 - Separate the liposomes from the unencapsulated ("free") drug using techniques like ultracentrifugation, dialysis, or size exclusion chromatography.[16][25]

- Quantify the amount of free drug (W_{free}) in the supernatant/dialysate.
- Disrupt the purified liposomes with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.[\[26\]](#)
- Quantify the total amount of drug initially used (W_{total}).
- Calculate EE% using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[\[24\]](#)
- Formula: $EE\% = [(W_{\text{total}} - W_{\text{free}}) / W_{\text{total}}] \times 100$ [\[16\]](#)

Protocol 4: In Vitro Cellular Uptake Assay

A. Method:

- Labeling: Prepare liposomes incorporating a fluorescent lipid dye (e.g., DiD or Rhodamine-PE) during formulation.[\[27\]](#)[\[28\]](#)
- Cell Culture: Plate target cells (e.g., cancer cells overexpressing the target receptor) in a suitable format (e.g., 24-well plate or confocal dish) and allow them to adhere overnight.
- Incubation: Treat the cells with the fluorescently-labeled targeted liposomes and non-targeted control liposomes at a specific concentration for a defined period (e.g., 1-4 hours) at 37°C.[\[28\]](#)
- Washing: Wash the cells thoroughly with cold PBS to remove non-internalized liposomes.
- Analysis:
 - Qualitative (Microscopy): Fix the cells and visualize uptake using confocal fluorescence microscopy.[\[28\]](#)
 - Quantitative (Flow Cytometry): Detach the cells, resuspend them in FACS buffer, and analyze the fluorescence intensity per cell using a flow cytometer.[\[27\]](#)[\[29\]](#)

B. Expected Outcome: A higher fluorescence signal is expected in cells treated with targeted liposomes compared to non-targeted controls, demonstrating receptor-mediated uptake.[\[30\]](#)

C. Targeted Delivery Mechanism:

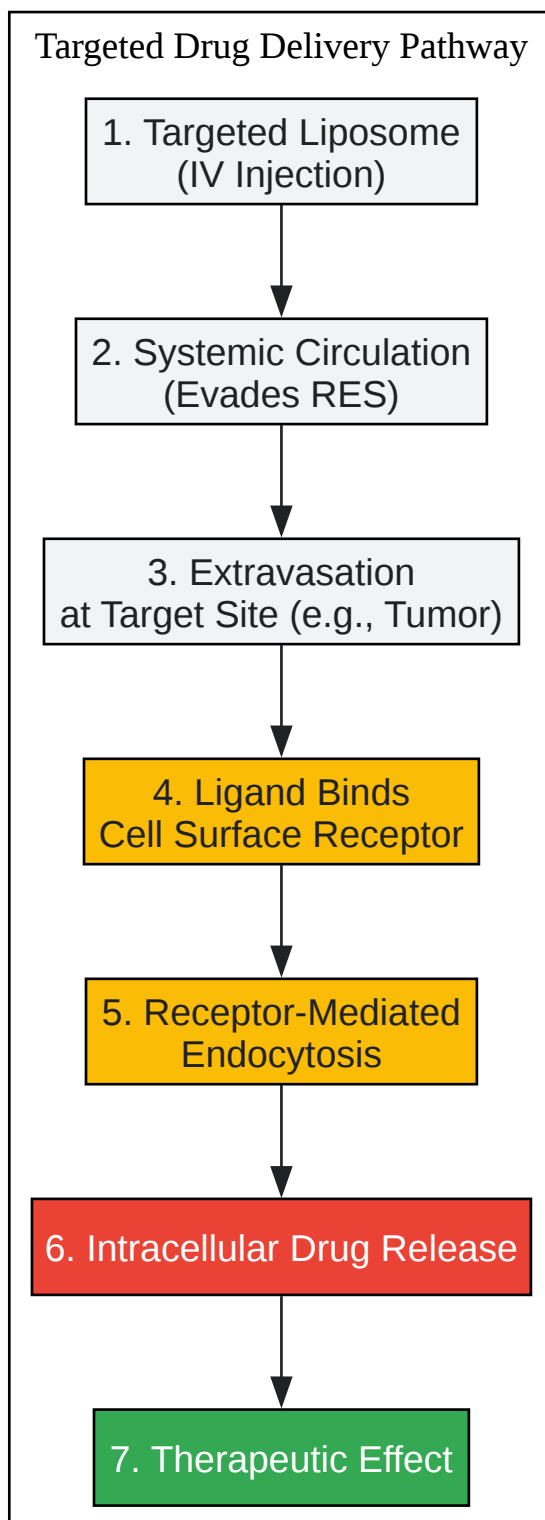
[Click to download full resolution via product page](#)

Figure 3. Logical pathway of targeted liposome delivery.

Data Presentation: Representative Results

The following tables summarize typical quantitative data obtained during the formulation and characterization of Cholesterol-PEG-MAL 2000 liposomes.

Table 1: Physicochemical Characterization of Liposome Formulations

Formulation ID	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
Lipo-PEG	105.2 ± 3.5	0.115 ± 0.021	-13.4 ± 1.8
Lipo-PEG-MAL	107.1 ± 4.1	0.123 ± 0.019	-22.2 ± 2.5[21]
Lipo-PEG-Peptide	112.8 ± 5.2	0.145 ± 0.025	-18.5 ± 2.1

Data are presented as mean ± standard deviation (n=3). Liposome size typically increases slightly after ligand conjugation.

Table 2: Drug Encapsulation and Ligand Conjugation Efficiency

Formulation ID	Drug	Encapsulation Efficiency (EE%)	Conjugation Efficiency (%)
Dox-Lipo-PEG-MAL	Doxorubicin	> 95%[21]	N/A
Dox-Lipo-PEG-Peptide	Doxorubicin	> 95%	~85%

Conjugation efficiency is dependent on the specific ligand and reaction conditions.[17]

Table 3: In Vitro Cellular Uptake in Target Cells (e.g., U87MG)

Formulation	Mean Fluorescence Intensity (Arbitrary Units)	Fold Increase vs. Non-Targeted
Non-Targeted Liposomes	15,230 ± 1,890	1.0
Peptide-Targeted Liposomes	48,750 ± 4,120	3.2

Quantitative data from flow cytometry analysis after 4h incubation.[28]

Table 4: In Vivo Biodistribution (24h post-injection, % Injected Dose/gram)

Organ	Non-Targeted Lipo-PEG	Peptide-Targeted Lipo-PEG
Blood	12.5 ± 2.1	10.8 ± 1.9
Liver	18.2 ± 3.5	15.5 ± 2.8
Spleen	25.1 ± 4.0	22.3 ± 3.6
Tumor	5.8 ± 1.1	11.2 ± 2.3[6][31]

PEGylation leads to high accumulation in RES organs like the liver and spleen.[32] Active targeting significantly enhances tumor accumulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Мечение малеимидами белков и других тиолированных биомолекул [ru.lumiprobe.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of size in PEGylated liposomal doxorubicin biodistribution and anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sterlitech.com [sterlitech.com]
- 14. protocols.io [protocols.io]
- 15. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 18. broadpharm.com [broadpharm.com]
- 19. confluore.com [confluore.com]
- 20. encapsula.com [encapsula.com]
- 21. mdpi.com [mdpi.com]
- 22. Lipidated Peptidomimetic Ligand-Functionalized HER2 Targeted Liposome as Nano-Carrier Designed for Doxorubicin Delivery in Cancer Therapy | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. quora.com [quora.com]

- 26. Liposomes as “Trojan Horses” in Cancer Treatment: Design, Development, and Clinical Applications | MDPI [mdpi.com]
- 27. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. [PDF] The role of size in PEGylated liposomal doxorubicin biodistribution and anti-tumour activity | Semantic Scholar [semanticscholar.org]
- 32. ttuhsc.edu [ttuhsc.edu]
- To cite this document: BenchChem. [Application Notes & Protocols: Cholesterol-PEG-MAL 2000 Liposomes for Targeted Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575845#cholesterol-peg-mal-2000-liposome-formulation-for-drug-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com